molecular formula C17H11Cl3N2O2 B138702 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid CAS No. 162758-35-2

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B138702
CAS No.: 162758-35-2
M. Wt: 381.6 g/mol
InChI Key: CYAYCOCJAVHQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that functions as a cannabinoid receptor antagonist. It is structurally related to the well-known CB1 receptor inverse agonist rimonabant (SR141716A) and serves as a crucial intermediate in the synthesis of novel cannabinoid receptor ligands (Source) . This compound is primarily utilized in medicinal chemistry and pharmacological research for studying the endocannabinoid system. Its main research value lies in its role as a building block for the development and structure-activity relationship (SAR) analysis of compounds targeting CB1 and CB2 receptors (Source) . Researchers employ this carboxylic acid derivative to create novel amides and esters, exploring how structural modifications impact receptor binding affinity, selectivity, and functional activity (agonism vs. antagonism). These investigations are vital for developing new therapeutic agents for conditions modulated by the endocannabinoid system, such as obesity, metabolic disorders, pain, and substance abuse (Source) . The compound is offered as a high-purity analytical standard for use in method development and quality control within laboratory settings. This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl3N2O2/c1-9-15(17(23)24)21-22(14-7-6-12(19)8-13(14)20)16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAYCOCJAVHQSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364034
Record name 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162758-35-2
Record name 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162758-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162758352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-CHLOROPHENYL)-1-(2,4-DICHLOROPHENYL)-4-METHYLPYRAZOLE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Q6ZA9Y42R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C17H14Cl3N2O2C_{17}H_{14}Cl_3N_2O_2 and features multiple chlorine substitutions on the phenyl rings, which may influence its biological properties. The crystal structure reveals significant intermolecular interactions, such as O—H⋯O hydrogen bonds and π–π stacking between pyrazole rings, which are crucial for its stability and activity .

Anticancer Activity

Recent studies have demonstrated that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including HepG-2 and A-431. The presence of electronegative groups like chlorine is often linked to enhanced antiproliferative activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1HepG-223.30Induction of apoptosis
Compound 2A-431<10Inhibition of tubulin polymerization
Compound 3HT291.98Disruption of cell cycle

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes was assessed, revealing promising results that suggest potential use as an anti-inflammatory agent. Comparisons with standard drugs like celecoxib indicate that certain derivatives exhibit superior selectivity and efficacy .

Table 2: Anti-inflammatory Activity Comparison

CompoundCOX-2 Selectivity IndexInhibitory Activity (%)
Celecoxib8.6070
Pyrazole Derivative A9.2680
Pyrazole Derivative B8.6975

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored. Studies indicate that compounds similar to the target compound exhibit significant antibacterial effects against various pathogens. The structure-activity relationship (SAR) analysis suggests that the presence of halogen substituents enhances antimicrobial activity .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a synthesized pyrazole derivative in vitro against HepG-2 liver cancer cells. The derivative exhibited an IC50 value of 23.30 µM, indicating potent cytotoxicity. Mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Mechanism

In another investigation, a related pyrazole compound was tested for its anti-inflammatory effects in a murine model of arthritis. Results showed a significant reduction in inflammatory markers and joint swelling compared to untreated controls, suggesting its potential as a therapeutic agent for inflammatory diseases.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid is C17H11Cl3N2O2C_{17}H_{11}Cl_{3}N_{2}O_{2}. The compound features a pyrazole ring structure that is crucial for its biological activity. The presence of multiple chlorinated phenyl groups enhances its interaction with biological targets.

Cannabinoid Receptor Modulation

One of the most notable applications of this compound is its role as an antagonist at the cannabinoid CB1 receptor. Research has demonstrated that derivatives of this compound, such as N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), exhibit inverse agonism at this receptor. This activity has implications for treating obesity and metabolic disorders by modulating appetite and energy balance .

Anti-inflammatory Properties

Studies have indicated that compounds with similar structures to this compound possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

Preliminary research suggests that the compound may have anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, indicating a possible mechanism for cancer therapy . Further investigation into its efficacy and mechanisms is warranted.

Case Study 1: Cannabinoid Receptor Antagonism

A study published in Molecular Pharmacology explored the binding affinity of SR141716A at the CB1 receptor. The findings highlighted its strong interaction with specific amino acids in the receptor's binding site, reinforcing its potential as a therapeutic agent for obesity management .

Case Study 2: Inflammatory Response Modulation

In a study investigating the anti-inflammatory effects of similar pyrazole derivatives, researchers found that these compounds reduced inflammation markers in animal models of arthritis. This suggests that modifications to the pyrazole structure can enhance therapeutic efficacy against inflammatory diseases .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Cannabinoid Receptor ModulationAntagonism at CB1 receptor affecting appetite and metabolismHurst et al., 2002
Anti-inflammatory PropertiesInhibition of pro-inflammatory cytokinesIUCr Study on Pyrazole Derivatives
Anticancer ActivityInduction of apoptosis in cancer cell linesPreliminary Findings on Anticancer Effects

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group (-COOH) undergoes classical nucleophilic acyl substitutions, forming derivatives such as amides, esters, and hydrazides.

Reaction Type Reagents/Conditions Product References
Amidation Piperidine, coupling reagents (e.g., EDC/HOBt)5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide
Esterification Ethanol, acid catalysis (e.g., H₂SO₄)Ethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylate
Hydrazide Formation Hydrazine hydrate, reflux in ethanol5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide

These reactions typically proceed under mild conditions, with yields dependent on steric hindrance from the bulky aryl substituents .

Electrophilic Aromatic Substitution

Reaction Type Reagents/Conditions Position of Substitution Product References
Nitration HNO₃/H₂SO₄, 0–5°CMeta to chlorine on 4-Cl-C₆H₄5-(4-Chloro-3-nitrophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
Sulfonation H₂SO₄/SO₃, 100°CPara to pyrazole attachmentSulfonated derivatives (specific positions not fully characterized)

The 2,4-dichlorophenyl group at position 1 of the pyrazole ring shows lower reactivity due to steric and electronic deactivation.

Pyrazole Ring Reactivity

The pyrazole core participates in limited direct reactions due to its electron-deficient nature. Key observations include:

  • N-Alkylation : Not observed under standard conditions, as the N1 position is already occupied by the 2,4-dichlorophenyl group .

  • Coordination Chemistry : The carboxylic acid group facilitates metal complexation (e.g., Cu²⁺), forming chelates studied for catalytic applications .

Decarboxylation and Thermal Stability

Controlled thermal decomposition (200–250°C) results in decarboxylation, yielding:
C16H10Cl3N2+CO2\text{C}_{16}\text{H}_{10}\text{Cl}_3\text{N}_2+\text{CO}_2
This reaction is irreversible and proceeds via radical intermediates under inert atmospheres .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / ID Structural Modifications Pharmacological Activity Key References
Target Compound Carboxylic acid at position 3 Intermediate for CB1 antagonists; limited intrinsic activity
SR141716A (Rimonabant) Piperidin-1-ylamide at position 3 Potent CB1 antagonist (Ki = 1.8 nM); anti-obesity applications
Sulfonamide Derivative (Compound 2 in ) -CO group replaced with -SO₂ in piperidin-1-ylamide side chain Loss of CB1 antagonism (IC₅₀ > 10 μM)
AM251 Iodine substitution at 4-chlorophenyl; morpholinylamide at position 3 CB1 antagonist (Ki = 7.5 nM); used in PET imaging studies
Dihydropyrazole Derivatives (Compounds 26 and 30 in ) Saturated pyrazole ring; morpholin-4-ylamide In vivo anti-obesity activity via CB1 antagonism; improved pharmacokinetics
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid Hydroxyethyl substituent; ketone at position 5 No reported CB1 activity; structural analog with unknown pharmacological relevance

Pharmacological and Functional Differences

CB1 Receptor Affinity :

  • The parent carboxylic acid lacks direct CB1 antagonism but becomes pharmacologically active upon conversion to amides (e.g., SR141716A). Replacement of the -CO group with -SO₂ abolishes receptor binding, highlighting the necessity of the carbonyl group for CB1 interactions .
  • AM251 and AM281 (iodinated analogs) retain high CB1 affinity (Ki < 10 nM) and are used in positron emission tomography (PET) for receptor mapping .

Metabolic Stability :

  • Dihydropyrazole derivatives () exhibit enhanced metabolic stability compared to unsaturated pyrazoles, attributed to reduced ring strain and oxidative susceptibility .

In Vivo Efficacy: SR141716A and its analogs demonstrate significant weight reduction in rodent models via CB1-mediated suppression of appetite .

Crystallographic and Conformational Insights

  • The target compound’s crystal structure reveals non-planar conformations (dihedral angles >40°), which may influence binding to CB1’s hydrophobic pocket.
  • Hydrogen bonding networks in the carboxylic acid form (O–H···O) are absent in amide derivatives, suggesting that derivatization optimizes lipophilicity for blood-brain barrier penetration .

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves the cyclocondensation of 2,4-dichlorophenylhydrazine hydrochloride with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate (a β-diketone derivative). The reaction proceeds in a mixed solvent system of ethanol and toluene, catalyzed by p-toluenesulfonic acid (PTSA) under reflux conditions. Key steps include:

  • Hydrazone Formation : The hydrazine derivative reacts with the β-diketone to form a hydrazone intermediate.

  • Cyclization : Distillation of the ternary azeotrope (water, ethanol, toluene) facilitates ring closure, yielding the pyrazole core.

  • Saponification and Acidification : Treatment with potassium hydroxide in methanol hydrolyzes the ester group, followed by hydrochloric acid-induced precipitation of the carboxylic acid product.

Optimization and Yield

  • Solvent System : Ethanol-toluene mixtures (1:2.5 v/v) enhance solubility while enabling azeotropic water removal.

  • Catalyst Loading : 3.2 mol% PTSA minimizes side reactions while ensuring complete cyclization.

  • Yield : The crude product is obtained in ~56% yield (9.9 g from 17.6 g of β-diketone), with purity >95% after recrystallization from acetic acid.

Acid-Catalyzed Cyclization of Hydrazones for Enantiomeric Resolution

Chiral Synthesis via Cinchonidine Salts

A patented enantioselective route resolves the cis-isomer racemate using (-)-cinchonidine as a chiral resolving agent. The process involves:

  • Hydrazone Cyclization : Reacting 4-(4-chlorophenyl)-3-methyl-2-oxo-3-butenoic acid with 2,4-dichlorophenyl hydrazine in acetic acid at reflux.

  • Salt Formation : Adding cinchonidine (1.05 eq) in methanol induces selective crystallization of the (4S,5S)-enantiomer salt.

  • Acid Liberation : Treating the salt with hydrochloric acid in toluene-water biphasic system recovers the free carboxylic acid.

Process Efficiency

  • Enantiomeric Excess (ee) : >99% ee achieved via controlled cooling and seeding.

  • Yield : 36% isolated yield (29.0 g from 45.0 g racemate) after recrystallization.

  • Scalability : Demonstrated at 264 g scale with consistent purity (>98%).

Comparative Analysis of Synthetic Routes

ParameterCyclocondensation MethodEnantioselective Method
Starting Materials β-Diketone, hydrazine hydrochlorideβ-Keto acid, hydrazine
Catalyst PTSAAcetic acid
Reaction Time 19 h (total)15 min (cyclization)
Yield 56%36% (after resolution)
Purity >95%>98%
Key Advantage Simplicity, high yieldEnantiomeric control

Critical Evaluation

  • Cyclocondensation Route : Favored for bulk production due to straightforward conditions and minimal purification steps. However, it lacks stereochemical control.

  • Enantioselective Route : Essential for pharmaceutical applications requiring chiral purity, albeit with lower yield and higher complexity.

Structural and Crystallographic Insights

The crystalline product from Method 1 exhibits π-π interactions between pyrazole and dichlorophenyl rings (centroid distances: 3.835–3.859 Å), stabilizing the lattice. Intermolecular O–H···O hydrogen bonds further enhance crystallinity, facilitating purification.

Industrial and Environmental Considerations

  • Solvent Recovery : Toluene and methanol are recycled in large-scale processes to reduce waste.

  • Byproduct Management : Unreacted hydrazine derivatives are neutralized before disposal to mitigate toxicity risks .

Q & A

Q. Methodology :

  • Receptor binding assays : Use standardized protocols (e.g., competitive displacement of [³H]SR141716A) to control for variations in membrane preparation or assay conditions .
  • Crystallographic validation : Compare ligand-receptor docking models with SC-XRD data to confirm binding modes .
  • Meta-analysis : Cross-reference bioactivity data with substituent effects (e.g., 4-methyl vs. 4-trifluoromethyl groups) .

Advanced: What computational methods predict this compound’s interactions with CB1 receptors?

Q. Methodology :

  • Molecular docking : Use AutoDock Vina with CB1 crystal structures (PDB: 5TGZ) to simulate binding.
  • QM/MM calculations : Assess electrostatic contributions of chlorine substituents to binding energy .
  • MD simulations : Track stability of the pyrazole ring in the receptor’s hydrophobic pocket over 100 ns trajectories .

Q. Methodology :

  • HPLC : Use a C18 column (MeCN/H2O, 70:30) with UV detection at 254 nm; purity >98% .
  • NMR : Confirm absence of hydrazine intermediates via ¹H NMR (DMSO-d6; δ 12.5 ppm for carboxylic acid proton) .

Advanced: How do solvent systems affect crystallization and polymorph formation?

Q. Methodology :

  • Slow evaporation in acetic acid yields monoclinic crystals, while DMF/water mixtures produce orthorhombic polymorphs .
  • DSC/TGA : Monitor phase transitions (melting point: 210–215°C) and solvent loss (<1% weight loss up to 200°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.